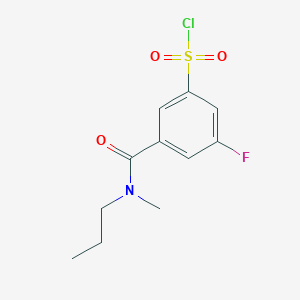
3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a fluoro group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzene ring substituted with a fluoro group and a carbamoyl group. This can be achieved through electrophilic aromatic substitution reactions.
Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is usually done by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification methods to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile.
Catalysts: Base catalysts such as triethylamine or pyridine are often used to facilitate nucleophilic substitution reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties. The presence of the fluoro group can enhance the biological activity and metabolic stability of the resulting compounds.
Industry
In the materials science industry, derivatives of this compound can be used to modify polymers and other materials to improve their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride exerts its effects depends on the specific application. In the case of its use as a reagent in organic synthesis, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. In medicinal applications, the mechanism of action would depend on the specific biological target of the sulfonamide derivative.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar structure but lacks the carbamoyl group.
3-Chloro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride: Similar structure but with a chloro group instead of a fluoro group.
Benzenesulfonyl chloride: Lacks both the fluoro and carbamoyl groups.
Uniqueness
3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is unique due to the combination of its functional groups The presence of the fluoro group can enhance the reactivity and selectivity of the compound in chemical reactions, while the carbamoyl group can provide additional sites for further functionalization
Properties
Molecular Formula |
C11H13ClFNO3S |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
3-fluoro-5-[methyl(propyl)carbamoyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClFNO3S/c1-3-4-14(2)11(15)8-5-9(13)7-10(6-8)18(12,16)17/h5-7H,3-4H2,1-2H3 |
InChI Key |
KISUTENPABLUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















